molecular formula C14H8Br2 B1284092 1,5-Dibromoanthracene CAS No. 3278-82-8

1,5-Dibromoanthracene

Cat. No. B1284092
CAS RN: 3278-82-8
M. Wt: 336.02 g/mol
InChI Key: DIMYVOCPPKNNPF-UHFFFAOYSA-N
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Description

1,5-Dibromoanthracene is a derivative of anthracene with two bromine atoms . It has the formula C14H8Br2 . All compounds of this type are isomers of one another .


Molecular Structure Analysis

The molecular formula of 1,5-Dibromoanthracene is C14H8Br2 . The molecular weight is 336.03 .


Physical And Chemical Properties Analysis

1,5-Dibromoanthracene is a solid at 20 degrees Celsius . It appears as a light orange to yellow to green powder or crystal . The melting point ranges from 206.0 to 210.0 degrees Celsius . It is almost transparent in hot toluene .

Scientific Research Applications

Organic Semiconductor Building Blocks

1,5-Dibromoanthracene is used as a building block in the field of organic semiconductors . Organic semiconductors are a type of semiconductor whose performance can be adjusted through chemical synthesis. They are used in various applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Synthesis of Anthracene Derivatives

1,5-Dibromoanthracene is used in the synthesis of anthracene derivatives . Anthracene derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties. They are used in several areas, including biological applications, OLEDs, OFETs, polymeric materials, solar cells, and other organic materials .

OLEDs and OFETs

1,5-Dibromoanthracene is used in the development of OLEDs and OFETs . OLEDs fabricated with anthracene derivatives are known to emit blue light . Similarly, anthracene derivatives have been employed as organic semiconductors in OFET devices .

Polymeric Materials

1,5-Dibromoanthracene is used in the development of polymeric materials . These materials have a wide range of applications, including in the construction, automotive, and packaging industries.

Biological Applications

Anthracene derivatives, which can be synthesized using 1,5-Dibromoanthracene, display useful biological activities . For instance, some anthraquinone derivatives exert antimicrobial and anti-inflammatory activity .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 1,5-Dibromoanthracene are not mentioned in the search results, anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

properties

IUPAC Name

1,5-dibromoanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMYVOCPPKNNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C=CC=C3Br)C=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565495
Record name 1,5-Dibromoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3278-82-8
Record name 1,5-Dibromoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1,5-Dibromoanthracene a useful starting material in organic synthesis?

A1: 1,5-Dibromoanthracene is a valuable building block for creating complex polycyclic aromatic hydrocarbons (PAHs). Its structure, with bromine atoms at the 1 and 5 positions, allows for selective modification and the introduction of various functional groups. [, ] For example, it can be reacted with butyllithium to generate a dilithio derivative, which then reacts with electrophiles to yield diversely substituted anthracene derivatives.

Q2: Can you give an example of how 1,5-Dibromoanthracene is used to synthesize complex molecules with interesting properties?

A2: Certainly! In one study [], researchers used 1,5-dibromoanthracene to synthesize elongated polycyclic arenes with specific carboxylic acid substitution patterns. These resulting molecules exhibited interesting optical properties, particularly their absorption and emission spectra, which are crucial for applications in optoelectronics and materials science. They achieved this by first reacting 1,5-dibromoanthracene with butyllithium and diethyloxalate, followed by saponification to yield anthrylene-1,5-diglyoxylic acid. This bifunctional molecule was then used in a double condensation reaction with either 2-bromophenylacetic acid or 1-naphthylglyoxylic acid, followed by cyclization, to produce two different isomeric diimides. The striking difference in the colors of these isomers (bright orange vs. red) highlighted the impact of substituent position on the electronic properties of the final molecules.

Q3: Are there other ways to utilize the reactivity of 1,5-Dibromoanthracene in synthesis?

A3: Yes, 1,5-Dibromoanthracene can undergo enantioselective alkynylation reactions. [] This method allows for the controlled introduction of chiral alkyne groups, opening up possibilities for the synthesis of chiral triptycene derivatives, which are important in fields like asymmetric catalysis and materials science.

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